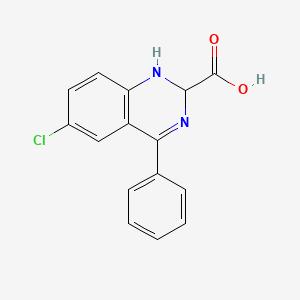

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid

Descripción

Overview of Quinazoline Derivatives

Quinazoline derivatives constitute one of the most extensively studied classes of nitrogen-containing heterocyclic compounds in contemporary medicinal chemistry. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, creating a framework that has proven remarkably versatile for pharmaceutical applications. The quinazoline scaffold has been associated with numerous pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, sedative-hypnotic, antihistaminic, antihypertensive, anticancer, antimicrobial, antitubercular, and antiviral properties. This broad spectrum of biological activities has attracted considerable attention from medicinal chemists seeking to explore the full therapeutic potential of quinazoline-based compounds.

The structural diversity within quinazoline derivatives arises from the numerous positions available for substitution and the various oxidation states possible within the heterocyclic framework. Over 200 biologically active quinazoline and quinoline alkaloids have been identified in nature, demonstrating the fundamental importance of this structural motif in biological systems. The quinazoline core structure, also known as 1,3-diazanaphthalene, provides a planar aromatic system that can engage in various molecular interactions, including hydrogen bonding, pi-pi stacking, and electrostatic interactions. These properties make quinazoline derivatives particularly suitable for binding to biological targets such as enzymes and receptors.

Research into quinazoline derivatives has intensified significantly in recent decades, with multiple synthetic methodologies developed to access diverse structural variants. The ease of synthetic accessibility and flexibility in structural modifications have contributed to the appeal of quinazolines in drug discovery efforts. The quinazoline framework serves as a privileged scaffold, meaning it can bind to multiple biological targets and exhibit diverse pharmacological activities through relatively minor structural modifications. This characteristic has made quinazoline derivatives valuable tools in medicinal chemistry for exploring structure-activity relationships and optimizing biological activity.

The therapeutic significance of quinazoline derivatives is exemplified by several clinically approved medications. Gefitinib, approved by the United States Food and Drug Administration in May 2003, represents a quinazoline-based inhibitor of epidermal growth factor receptor protein kinase. Similarly, lapatinib, approved in March 2007, demonstrates the continued clinical relevance of quinazoline-containing drugs in cancer therapy. These examples highlight the successful translation of quinazoline research from laboratory investigations to clinical applications.

Table 1: Key Pharmacological Activities of Quinazoline Derivatives

| Activity Class | Examples | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Anticancer | Gefitinib, Lapatinib | Epidermal Growth Factor Receptor Inhibition | Approved therapies |

| Anti-inflammatory | Various derivatives | Cyclooxygenase inhibition | Under investigation |

| Anticonvulsant | Multiple compounds | Sodium channel modulation | Preclinical studies |

| Antimicrobial | Diverse structures | Multiple targets | Research phase |

| Antihypertensive | Several derivatives | Adrenergic receptor antagonism | Historical use |

Historical Development of Dihydroquinazolines

The historical development of dihydroquinazoline chemistry can be traced back to the late 19th century when August Bischler and Lang first reported the synthesis of quinazoline in 1895 through the decarboxylation of quinazoline-2-carboxylic acid. This pioneering work established the foundation for subsequent investigations into reduced quinazoline derivatives, including the dihydroquinazoline systems that would prove to be of significant biological importance. The early synthesis of quinazoline itself involved the decarboxylation methodology, but it was Siegmund Gabriel's 1903 report that provided a more practical approach to quinazoline synthesis from o-nitrobenzylamine.

The development of dihydroquinazoline synthesis methodologies has evolved considerably since these early investigations. Gabriel's approach involved the reduction of o-nitrobenzylamine with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine, which subsequently condensed with formic acid to produce dihydroquinazoline. This intermediate was then oxidized to obtain the fully aromatic quinazoline system. However, researchers soon recognized that the dihydroquinazoline intermediates possessed their own unique chemical and biological properties, warranting independent investigation.

The recognition of dihydroquinazolines as valuable pharmaceutical intermediates emerged gradually throughout the 20th century. The 2,3-dihydroquinazolin-4-one framework, in particular, gained attention due to its presence in numerous biologically active compounds. This structural motif has been identified as a privileged scaffold in drug design, capable of exhibiting diverse biological activities depending on the substitution pattern and stereochemistry. The importance of this framework has led to the development of numerous synthetic methodologies specifically designed to access dihydroquinazoline derivatives efficiently.

Recent decades have witnessed significant advances in dihydroquinazoline synthesis, with researchers developing green chemistry approaches and environmentally friendly methodologies. The development of aqueous synthetic protocols and the use of recyclable catalysts represent important improvements in the field. These advances have made dihydroquinazoline derivatives more accessible for biological evaluation and pharmaceutical development. The evolution from harsh reaction conditions and toxic reagents to milder, more environmentally conscious synthetic approaches reflects the maturation of dihydroquinazoline chemistry as a field.

The historical trajectory of dihydroquinazoline research demonstrates a progression from fundamental synthetic investigations to applied pharmaceutical research. Early work focused primarily on synthetic methodology and structural characterization, while contemporary research emphasizes biological activity evaluation and structure-activity relationship studies. This evolution reflects the growing understanding of the therapeutic potential inherent in dihydroquinazoline derivatives and the increasing sophistication of medicinal chemistry as a discipline.

Table 2: Historical Milestones in Dihydroquinazoline Development

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1895 | Bischler and Lang | First quinazoline synthesis | Foundation of quinazoline chemistry |

| 1903 | Gabriel | Improved synthesis methodology | Practical access to quinazolines |

| Mid-20th century | Various researchers | Recognition of biological activity | Shift to pharmaceutical applications |

| 1990s-2000s | Multiple groups | Green chemistry approaches | Environmental considerations |

| 2010s-present | Contemporary researchers | Structure-activity relationship studies | Optimized therapeutic applications |

Significance in Heterocyclic Chemistry

The significance of 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid within heterocyclic chemistry extends far beyond its individual chemical properties to encompass its role as a representative member of the broader nitrogen-containing heterocyclic family. Heterocyclic compounds constitute one of the largest classes of organic molecules and play crucial roles in various fields including chemistry, biology, and materials science. The unique electronic properties conferred by heteroatoms such as nitrogen, oxygen, and sulfur within ring structures create distinctive reactivity patterns and physicochemical properties that make these compounds essential building blocks in pharmaceutical synthesis.

Within the context of nitrogen-containing heterocycles, dihydroquinazoline derivatives occupy a particularly important position due to their versatility and biological relevance. These compounds exemplify the principle that subtle structural modifications can lead to dramatically different biological activities, making them valuable tools for medicinal chemists engaged in lead optimization and drug discovery efforts. The presence of nitrogen atoms within the heterocyclic framework provides multiple sites for hydrogen bonding interactions and coordination with metal centers, enhancing the compounds' ability to interact with biological targets.

The structural complexity of this compound illustrates several key principles of heterocyclic chemistry. The partially reduced quinazoline ring system demonstrates how saturation of aromatic heterocycles can alter electronic distribution and conformational flexibility, potentially leading to enhanced selectivity for specific biological targets. The incorporation of both electron-withdrawing (chlorine) and electron-donating (phenyl) substituents creates a balanced electronic environment that can be fine-tuned through additional structural modifications. The carboxylic acid functionality provides an additional interaction point for hydrogen bonding and ionic interactions with target proteins.

Recent research has highlighted the role of dihydroquinazoline derivatives as novel enzyme inhibitors, particularly in the context of parasitic diseases. Studies have identified 3,4-dihydroquinazoline scaffolds as effective inhibitors of Trypanosoma brucei trypanothione reductase, demonstrating the potential of these compounds in addressing neglected tropical diseases. The structural studies revealed that inhibitor binding induces conformational changes in the target enzyme, creating new binding pockets that enhance selectivity and potency. This example illustrates how careful structural design of heterocyclic compounds can lead to the development of highly specific therapeutic agents.

The significance of dihydroquinazoline derivatives in heterocyclic chemistry is further underscored by their role as synthetic intermediates in the preparation of more complex heterocyclic systems. These compounds serve as versatile building blocks that can be transformed into various quinazoline derivatives through oxidation, reduction, or substitution reactions. The availability of multiple synthetic pathways to access dihydroquinazoline intermediates provides chemists with flexibility in designing synthetic routes to target compounds.

Table 3: Chemical Properties Influencing Biological Activity

| Structural Feature | Electronic Effect | Biological Impact | Modification Potential |

|---|---|---|---|

| Chlorine substituent | Electron-withdrawing | Enhanced binding affinity | Halogen bonding interactions |

| Phenyl group | π-electron system | Hydrophobic interactions | Aromatic substitution |

| Carboxylic acid | Ionic/H-bonding | Water solubility | Ester/amide formation |

| Dihydroquinazoline core | Conformational flexibility | Target selectivity | Ring modifications |

| Nitrogen atoms | Hydrogen bond acceptors | Protein binding | Alkylation sites |

Classification within Nitrogen-Containing Heterocycles

The classification of this compound within the broader framework of nitrogen-containing heterocycles requires consideration of multiple structural and functional criteria. Nitrogen-containing heterocycles represent a diverse class of compounds characterized by the presence of nitrogen atoms within cyclic structures, and they are recognized for their significant applications in pharmaceutical and materials sciences due to their bioactive properties. This compound belongs specifically to the quinazoline subfamily, which constitutes an important branch of the bicyclic nitrogen heterocycle family.

Within the quinazoline family, the compound can be further classified as a dihydroquinazoline derivative, indicating partial saturation of the heterocyclic ring system. This classification distinguishes it from fully aromatic quinazoline derivatives and highlights the unique chemical and biological properties associated with the reduced ring system. The 1,2-dihydroquinazoline designation specifies the positions of hydrogen addition, creating a specific regioisomer with distinct three-dimensional structure and reactivity patterns. This level of structural specification is crucial for understanding the compound's biological activity and potential pharmaceutical applications.

The presence of specific substituents further refines the classification of this compound within the dihydroquinazoline family. The chlorine atom at the 6-position places this compound in the subset of halogenated quinazoline derivatives, which often exhibit enhanced biological activity due to the unique properties of halogen bonding interactions. The phenyl substituent at the 4-position classifies the compound as a 4-aryl-dihydroquinazoline, a structural class known for diverse biological activities. The carboxylic acid functionality at the 2-position designates it as a quinazoline-2-carboxylic acid derivative, a class of compounds with established pharmaceutical relevance.

From a medicinal chemistry perspective, this compound belongs to the category of heterocyclic pharmaceutically relevant molecules that have shown promise as enzyme inhibitors and therapeutic agents. The quinazoline framework is recognized as a privileged scaffold in drug discovery, meaning it possesses an inherent ability to bind to multiple biological targets and serve as a starting point for drug development efforts. This classification places the compound within a select group of heterocyclic structures that have demonstrated consistent success in pharmaceutical applications.

The compound's classification also encompasses its role as a representative of nitrogen-containing heterocycles with potential antimicrobial properties. Recent studies have emphasized the significance of nitrogen-modified heterocyclic materials in the search for and development of new antimicrobial substances. This broader classification highlights the compound's potential contribution to addressing contemporary challenges in infectious disease treatment, particularly in the context of antibiotic resistance.

Table 4: Hierarchical Classification of this compound

| Classification Level | Category | Specific Designation | Key Characteristics |

|---|---|---|---|

| Broad Class | Organic compounds | Nitrogen-containing heterocycles | Heteroatom in ring structure |

| Family | Bicyclic heterocycles | Quinazoline derivatives | Fused benzene-pyrimidine system |

| Subfamily | Reduced quinazolines | Dihydroquinazoline derivatives | Partially saturated ring |

| Subtype | Substituted derivatives | 6-Chloro-4-phenyl variant | Specific substitution pattern |

| Functional Class | Carboxylic acids | Heterocyclic carboxylic acids | Acidic functionality |

| Therapeutic Class | Pharmaceutical intermediates | Potential enzyme inhibitors | Biological activity |

The systematic classification of this compound within nitrogen-containing heterocycles facilitates comparison with related structures and enables researchers to predict potential biological activities based on structural similarities. This classification system serves as a foundation for structure-activity relationship studies and guides the design of improved derivatives with enhanced therapeutic properties. Understanding the hierarchical classification also assists in identifying appropriate synthetic methodologies and reaction conditions for compound preparation and modification.

Propiedades

IUPAC Name |

6-chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,14,17H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGVCDDHLOOVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856053 | |

| Record name | 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153681-82-4 | |

| Record name | 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Procedure

-

Selective N-Acylation :

-

Microwave-Assisted Cyclization :

Optimization Insights

Table 1: Cyclocondensation Performance

| Starting Material | Acylating Agent | Conditions | Yield (%) |

|---|---|---|---|

| 2-ABA | Chloroacetyl chloride | 0°C, 2 h | 89 |

| 2-ABA | Benzoyl chloride | 25°C, 4 h | 85 |

Thiourea-Mediated Cyclization of 2-Aminoaryl Ketones

Patent literature discloses a novel cyclization strategy using thiourea and substituted 2-aminoaryl ketones. This method is notable for its scalability and compatibility with diverse substituents.

Reaction Pathway

-

Ketone Formation :

-

2-Amino-5-chlorobenzophenone is synthesized via Friedel–Crafts acylation of aniline derivatives.

-

-

Thiourea Coupling :

-

The ketone reacts with thiourea in refluxing ethanol (78°C, 8–12 h), forming a thioamide intermediate.

-

-

Acid-Catalyzed Cyclization :

Critical Parameters

Table 2: Thiourea-Mediated Synthesis Outcomes

| Ketone Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 6-Chloro | 4 | 76 |

| 6-Bromo | 6 | 68 |

One-Pot Synthesis from Anthranilic Acid Derivatives

A one-pot protocol developed by the Journal of the Pharmaceutical Society of Japan enables sequential urea formation and cyclization. This method is advantageous for its operational simplicity and high atom economy.

Synthetic Steps

Key Advantages

Table 3: One-Pot Synthesis Efficiency

| Step | Conditions | Yield (%) |

|---|---|---|

| Urea formation | 25°C, 6 h | 94 |

| Cyclization | 80°C, 2 h | 91 |

Comparative Analysis of Methods

Yield and Scalability

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinazoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 6-chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid with analogous quinazoline derivatives:

Key Observations:

Core Structure Differences: The quinazoline backbone (as in the target compound) offers nitrogen-rich aromaticity, enhancing interactions with biological targets like enzymes. Pyrimidine or naphthalene cores in analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) alter electronic properties and binding modes .

Substituent Effects :

- Chlorine : Present in all listed compounds, it increases lipophilicity and may improve membrane permeability. In the target compound, its position at C6 may sterically hinder interactions compared to C2 in pyrimidine analogs .

- Carboxylic Acid : Enhances water solubility and hydrogen-bonding capacity, critical for drug-receptor interactions. Its absence in the 3-oxide analog (replaced by N-oxide) reduces acidity but retains polar character .

- Fluorine : In the 2-fluorophenyl derivative, fluorine’s electronegativity enhances binding to aromatic pockets in proteins, a feature absent in the phenyl-substituted target compound .

Biological and Chemical Relevance :

- The target compound’s carboxylic acid group may confer advantages in forming salt bridges in enzymatic active sites, whereas chloromethyl or sulfonyl groups in analogs (e.g., 6-chlorosulfonyl-2-hydroxy-naphthalene-1-carboxylic acid) are more reactive, suited for covalent inhibition or polymer crosslinking .

Actividad Biológica

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is an organic compound belonging to the quinazoline family, characterized by its unique structure that includes a chlorine atom at the 6-position and a phenyl group at the 4-position. This specific substitution pattern is significant as it influences the compound’s biological activity and chemical reactivity, making it a candidate for various pharmacological applications.

- Molecular Formula : C15H11ClN2O2

- Molecular Weight : 286.71 g/mol

- CAS Number : 153681-82-4

- Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of quinazoline have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116). The IC50 values for some synthesized derivatives were reported as follows:

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT116 | 50.9 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT116 | 18.9 |

These findings suggest that modifications in the quinazoline structure can enhance anticancer activity, indicating a promising avenue for drug development targeting specific cancer types .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in disease processes. For example, it has been investigated for its inhibitory effects on the PI3K/AKT signaling pathway, which is critical in cancer progression and survival. The compound's derivatives demonstrated altered gene expression profiles related to PI3K and AKT upon treatment, suggesting a modulation of this pathway .

Case Studies

In a study focusing on the synthesis and biological evaluation of quinazoline derivatives, researchers utilized molecular docking techniques to predict the binding affinity of these compounds to target proteins associated with cancer pathways. The study revealed that certain derivatives exhibited high binding affinities and significant inhibition of cell proliferation in vitro .

Additionally, another investigation into the anti-inflammatory properties of similar quinazoline derivatives indicated that they could effectively reduce inflammation markers in cellular models, further supporting their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid?

Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) involving condensation of substituted anilines, aldehydes, and chloroacetic acid derivatives. For example:

- Step 1: React 6-chloro-2-aminobenzoic acid with benzaldehyde under acidic conditions to form the quinazoline core.

- Step 2: Introduce the carboxylic acid moiety via hydrolysis of an intermediate ester (e.g., ethyl 6-chloro-2-oxo-4-phenylquinazoline-3-carboxylate) using aqueous NaOH .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Comparative Synthetic Routes

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| MCR with chloroacetic acid | 65–70 | Benzaldehyde, HCl | |

| Ester hydrolysis | 80–85 | NaOH, ethanol/water |

Q. How is the compound’s structure validated experimentally?

Methodological Answer:

Q. What biological activities are associated with the quinazoline core?

Methodological Answer: The quinazoline scaffold is known for kinase inhibition, antitumor, and antiviral activity. While direct data for this compound is limited, analogs show:

- Antitumor activity: IC values of ~10–15 µM in cell lines (e.g., MCF-7) via EGFR inhibition .

- Antiviral potential: Structural similarity to 6-chloro-2-oxo-4-phenylquinazoline derivatives suggests activity against RNA viruses .

Q. Comparative Bioactivity (Analog Compounds)

| Compound | Activity | IC (µM) | Reference |

|---|---|---|---|

| 6-Chloro-4-phenylquinazolinone | Antitumor | 10.5 | |

| N-(4-Chlorophenyl)acetamide | Kinase inhibition | 15.0 |

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

Methodological Answer:

Q. What strategies optimize synthesis yield for scale-up?

Methodological Answer:

Q. How can computational docking predict binding modes with biological targets?

Methodological Answer:

- Target selection: Prioritize kinases (e.g., EGFR) based on quinazoline SAR .

- Software workflow:

- Generate 3D conformers (Open Babel).

- Dock with AutoDock Vina (grid box centered on ATP-binding site).

- Validate with MD simulations (GROMACS) to assess binding stability .

Q. How do substituents (chloro, phenyl) influence electronic properties?

Methodological Answer:

- DFT calculations: Use Gaussian09 to compute HOMO/LUMO energies. The electron-withdrawing chloro group reduces HOMO (-5.2 eV) vs. unsubstituted analogs (-4.8 eV), enhancing electrophilicity .

- Experimental validation: Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential due to chloro substitution .

Q. What analytical methods detect degradation products under physiological conditions?

Methodological Answer:

- Forced degradation studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours.

- Analysis:

- HPLC-MS: C18 column, gradient elution (acetonitrile/0.1% formic acid). Major degradant: 6-chloro-4-phenylquinazoline (m/z 269) via decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.